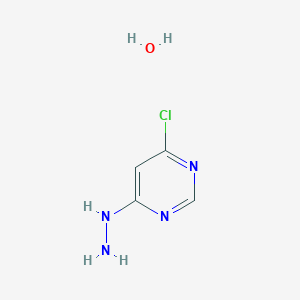
5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide
Overview
Description
5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide (ACCB) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is known for its unique chemical structure and properties that make it a promising candidate for drug development and other research applications.
Scientific Research Applications
Anticancer Activity and Apoptosis Induction
A study focused on synthesizing novel sulfonamide derivatives to evaluate their cytotoxic activity against human cancer cell lines. Some compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells, indicating their potential as anticancer agents (Żołnowska et al., 2016).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives containing isoxazole groups revealed potent inhibitory activity against carbonic anhydrase II and VII, which are targets for the treatment of conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Cognitive Enhancement
Another study investigated the cognitive-enhancing properties of a sulfonamide derivative, suggesting its potential in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Intraocular Pressure Lowering
Sulfonamides incorporating triazole moieties were studied for their carbonic anhydrase inhibiting properties, with some compounds showing significant activity in lowering intraocular pressure, a key factor in treating glaucoma (Nocentini et al., 2016).
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide is the Follicle Stimulating Hormone (FSH) . FSH is a hormone secreted by the anterior pituitary gland and plays a crucial role in the regulation of development, growth, pubertal maturation, and reproductive processes.
Mode of Action
5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide acts as a modulator of the follicle-stimulating hormone . .
Biochemical Pathways
The compound’s effect on biochemical pathways is primarily through its modulation of the follicle-stimulating hormone . This could potentially affect the reproductive processes regulated by FSH, including the maturation of ovarian follicles in females and spermatogenesis in males. The downstream effects of these processes are complex and involve multiple feedback mechanisms.
Result of Action
The molecular and cellular effects of 5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide’s action are likely to be related to its modulation of the follicle-stimulating hormone . This could potentially influence reproductive processes, although the specific effects would depend on the context of the hormone’s action.
properties
IUPAC Name |
5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(15)4-5-11(12)14/h1-7,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACNGHHQWFDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332934 | |
| Record name | 5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide | |
CAS RN |
325724-65-0 | |
| Record name | 5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)


![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)

![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)
![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)